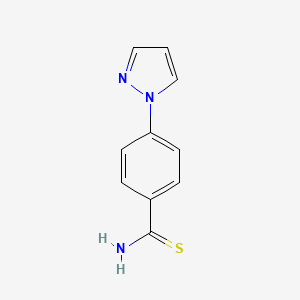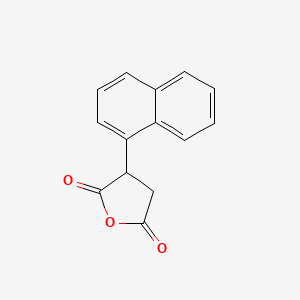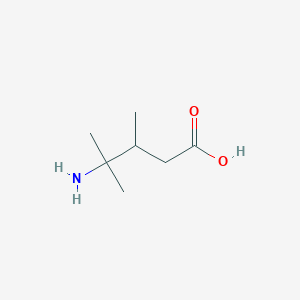
4-(2-(Trifluoromethyl)benzyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a hydroxyl group at the fourth position and a 2-(trifluoromethyl)phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Hydroxyl Group: The hydroxyl group at the fourth position can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Attachment of the 2-(trifluoromethyl)phenylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the trifluoromethyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic ring can introduce various functional groups.
科学的研究の応用
4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It may serve as a lead compound in drug discovery, particularly for the development of treatments for neurological disorders.
作用機序
The mechanism of action of 4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the piperidine ring and hydroxyl group can contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)phenol: This compound shares the trifluoromethyl group but lacks the piperidine ring and hydroxyl group.
2-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of the piperidine ring and hydroxyl group.
Uniqueness
4-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-ol is unique due to the combination of its piperidine ring, hydroxyl group, and trifluoromethyl-substituted aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H16F3NO |
|---|---|
分子量 |
259.27 g/mol |
IUPAC名 |
4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)11-4-2-1-3-10(11)9-12(18)5-7-17-8-6-12/h1-4,17-18H,5-9H2 |
InChIキー |
XACYHPYUQUUQQO-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)

amine](/img/structure/B13611459.png)



![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)

![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)

